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Compound of Interest

(E)-3-(dimethylamino)-1-(pyridin-4-
Compound Name:
yl)prop-2-en-1-one

Cat. No.: B174965

For Researchers, Scientists, and Drug Development Professionals

The pyridyl enaminone scaffold has emerged as a versatile and privileged structure in
medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide
provides a comparative analysis of the structure-activity relationships (SAR) of various pyridyl
enaminone derivatives, with a focus on their anticancer and antimicrobial properties. The
information presented herein is compiled from recent scientific literature to aid in the rational
design of more potent and selective therapeutic agents.

Anticancer Activity of Pyridyl Enaminone
Derivatives

A series of novel N-arylpyrazole-containing enaminones and their cyclized pyridine derivatives
have been synthesized and evaluated for their cytotoxic effects against human breast cancer
(MCF-7) and liver carcinoma (HEPG2) cell lines.[1] The half-maximal inhibitory concentration
(IC50) values were determined to quantify their anticancer potency.

Table 1: Anticancer Activity (IC50, uM) of Pyridyl Enaminone Derivatives[1]
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MCF-7 (IC50in HEPG2 (IC50
Compound R Ar

HM) in pM)
2b H 4-ClCeHa 18.23 21.45
1l4a H CeHs 15.51 18.32
17 H CeHs 25.11 29.58
5-Fluorouracil ) ] - o5

(Standard)

Structure-Activity Relationship (SAR) Insights for
Anticancer Activity:

Initial studies suggest that the nature of the substituent on the aryl ring and the overall
molecular conformation play a crucial role in the cytotoxic activity of these compounds.

o Effect of Aryl Substituents: The presence of a chloro group at the para position of the aryl
ring in compound 2b resulted in moderate activity.

» Fused Heterocyclic Systems: The formation of fused heterocyclic systems, such as in
compounds 14a and 17, appears to influence the anticancer potency, with the
triazolopyrimidine derivative 14a showing slightly better activity than the starting enaminone
2b.[1]

The following diagram illustrates the general structure-activity relationships observed for the
anticancer activity of the evaluated pyridyl enaminone derivatives.
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Caption: General SAR for Anticancer Pyridyl Enaminones.

Antimicrobial Activity of Pyridyl Enaminone
Derivatives

The pyridyl enaminone scaffold has also been extensively investigated for its antimicrobial
properties. A variety of derivatives have been synthesized and tested against a panel of Gram-
positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Table 2: Antimicrobial Activity (MIC, pg/mL) of Selected Pyridine Derivatives[2]

S. aureus (MIC  B. subtilis E. coli (MIC in P. aeruginosa
Compound . . .

in pg/mL) (MIC in pg/mL)  pg/mL) (MIC in pg/mL)
5 4,12 4.12 6.25 12.5
10 6.25 6.25 12.5 25
17 412 4.12 6.25 12.5
21 4,12 4.12 6.25 12.5
26 6.25 6.25 12.5 25
30a 4,12 4.12 6.25 12.5
33 6.25 6.25 12.5 25
Ampicillin

4,12 4.12
(Standard)
Gentamicin

4.12 4.12

(Standard)

Structure-Activity Relationship (SAR) Insights for
Antimicrobial Activity:

The antimicrobial screening of various heterocyclic compounds derived from enaminones has
provided the following SAR observations[2]:
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o Gram-Positive vs. Gram-Negative Activity: A majority of the tested compounds exhibited
greater potency against Gram-positive bacteria (e.g., S. aureus, B. subtilis) compared to
Gram-negative bacteria (E. coli, P. aeruginosa). This is likely due to the structural differences
in the bacterial cell wall.[2]

« Influence of Heterocyclic Rings: Compounds incorporating pyrazole, pyridine, and pyrimidine
moieties demonstrated notable antimicrobial efficacy.[2]

» Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as
carbonyl, thiocarbonyl, or nitrile was found to be associated with higher antibacterial potency.

[2]

The workflow for a typical study on the structure-activity relationship of pyridyl enaminones is
depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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